Deprotected cogener of M6G
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Overview
Description
The compound “Deprotected Cogener of Morphine-6β-Glucuronide” is a derivative of Morphine-6β-Glucuronide, a potent metabolite of morphine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Deprotected Cogener of Morphine-6β-Glucuronide typically involves the deprotection of protected intermediates. One common method involves the use of mild deprotection conditions to remove protecting groups without affecting the core structure of the molecule. For example, the deprotection of amino-modified oligonucleotides can be achieved using water and heat, eliminating the need for acid treatment .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated synthesizers and purification techniques such as high-throughput reverse phase cartridge purification. The use of environmentally friendly deprotection methods, such as those utilizing water and heat, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
The Deprotected Cogener of Morphine-6β-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The Deprotected Cogener of Morphine-6β-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of the Deprotected Cogener of Morphine-6β-Glucuronide involves its interaction with specific molecular targets, such as opioid receptors. It binds to these receptors with high affinity, leading to the modulation of pain signals and other physiological responses. The compound’s effects are mediated through pathways involving G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Morphine-6β-Glucuronide: The parent compound, known for its potent analgesic effects.
Morphine: A widely used opioid analgesic with a similar mechanism of action.
Codeine: Another opioid analgesic with a different potency and pharmacokinetic profile.
Uniqueness
The Deprotected Cogener of Morphine-6β-Glucuronide is unique due to its specific deprotection process, which enhances its stability and bioavailability compared to its parent compound. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H36N2O8 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[(1S,9R,10R,13R)-4-hydroxy-14-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-yl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C26H36N2O8/c1-28-8-7-26-15(18(28)9-13-3-4-14(30)10-16(13)26)5-6-17(25(26)35-2)27-21(31)11-19-22(32)24(34)23(33)20(12-29)36-19/h3-6,10,15,17-20,22-25,29-30,32-34H,7-9,11-12H2,1-2H3,(H,27,31)/t15-,17+,18+,19?,20?,22?,23?,24?,25?,26-/m0/s1 |
InChI Key |
RSJUYYKJXWPIQQ-LEBYPUKTSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@H]([C@H]1CC4=C2C=C(C=C4)O)C=C[C@H](C3OC)NC(=O)CC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CN1CCC23C(C1CC4=C2C=C(C=C4)O)C=CC(C3OC)NC(=O)CC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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